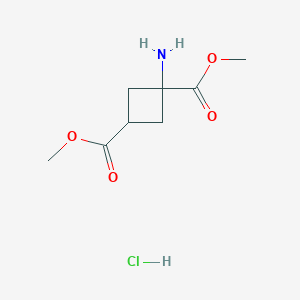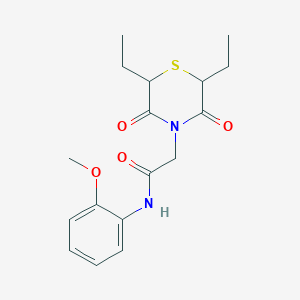
N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide, also known as EIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of oxindole derivatives, which are known to exhibit a wide range of biological activities. EIPA has been found to be a potent inhibitor of Na+/H+ exchangers, which are important membrane proteins involved in regulating intracellular pH and cell volume.
科学的研究の応用
Neuroprotective Effects
Research has indicated that derivatives of 2-oxoindoline, including compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide, have shown promise in neuroprotective applications. For instance, studies have explored their effects on the monoaminergic system in experimental models of neurosis, revealing potential for correcting neurotransmitter imbalances and providing anxiolytic benefits (Lutsenko et al., 2017).
Anticancer and Antioxidant Activities
A variety of 2-oxoindoline derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. Notably, some compounds have demonstrated potent effects against specific cancer cell lines and shown significant free radical scavenging activity. These findings suggest a potential role for these compounds in cancer therapy and as protective agents against oxidative stress (Gudipati et al., 2011).
Synthesis and Structural Insights
The synthesis and structural analysis of various 2-oxoindoline derivatives, including those linked to naphthyl and other aromatic systems, have been a focus of research. Studies have detailed the synthesis routes and characterized the compounds through spectroscopic methods, laying the foundation for further exploration of their biological activities (Ravikumar et al., 2015). Additionally, the development of novel synthetic methods has facilitated the creation of derivatives with potential pharmacological applications, including those acting as non-peptide mimics of biological molecules (Tang et al., 2010).
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-23-19-10-9-18(12-17(19)13-20(23)24)22-21(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBAKPQRYHNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


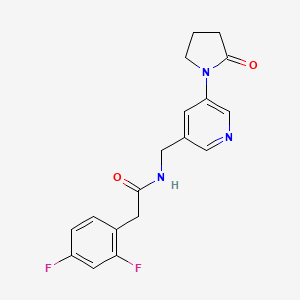
![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)

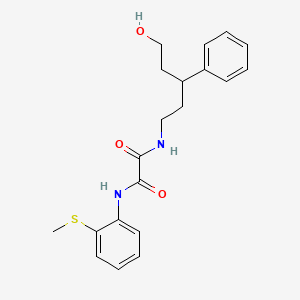
![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)
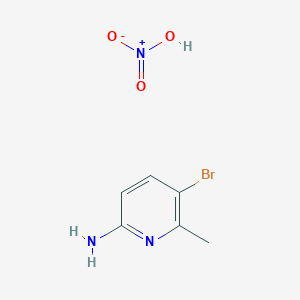
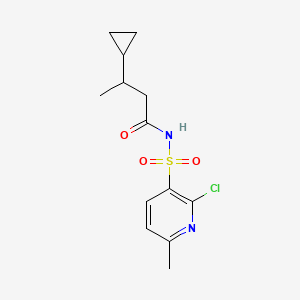
![{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride](/img/structure/B2569939.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)
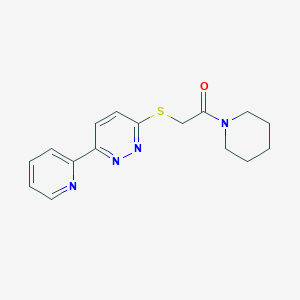
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)
